Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
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Overview
Description
Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. The term “Boc” refers to the tert-butyloxycarbonyl group, which is a protecting group for amines. This compound is significant due to its role in protecting the amino group during various chemical reactions, ensuring that the desired transformations occur without interference from the amine functionality.
Mechanism of Action
Target of Action
The primary target of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the amino group in various compounds, including natural products, amino acids, and peptides . The compound acts as a protecting group for these amino groups during synthetic organic transformations .
Mode of Action
Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid, also known as a Boc-protected amino compound, interacts with its targets by masking the amino group . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it a preferred choice in amino protection .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The Boc group’s stability allows it to withstand the mild and functional group tolerant reaction conditions of the SM coupling .
Pharmacokinetics
The pharmacokinetic properties of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are largely dependent on the specific conditions under which it is used. For instance, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .
Result of Action
The primary result of the action of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the protection of the amino group in various compounds. This enables selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice in amino protection .
Action Environment
The action, efficacy, and stability of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are influenced by various environmental factors. For instance, the compound can be used under either aqueous or anhydrous conditions . Additionally, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid typically involves the protection of the amino group with the Boc group. This is achieved using Boc anhydride in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc anhydride, forming the protected amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: Used in peptide synthesis through coupling with carboxylic acids or esters.
Common Reagents and Conditions:
Deprotection: TFA, HCl
Coupling: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Major Products:
Deprotection: Yields the free amine.
Coupling: Produces peptides or other amide-linked products.
Scientific Research Applications
Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is extensively used in:
Chemistry: As a building block in the synthesis of complex molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: For the synthesis of peptide drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cbz-®-3-amino-2-(benzyloxymethyl)propanoic acid: Uses the carbobenzyloxy (Cbz) group for protection.
Fmoc-®-3-amino-2-(benzyloxymethyl)propanoic acid: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness: Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is unique due to its ease of deprotection under mild acidic conditions, making it highly suitable for solid-phase peptide synthesis. The Boc group provides orthogonality in protection strategies, allowing for selective deprotection in the presence of other protecting groups.
Properties
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHSAIMUACRCDK-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719287 |
Source
|
Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287146-61-5 |
Source
|
Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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